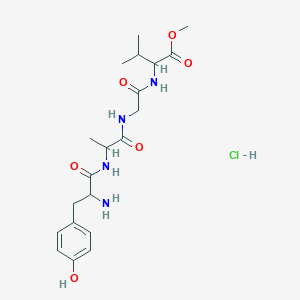

H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl

Descripción

Propiedades

IUPAC Name |

methyl 2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O6.ClH/c1-11(2)17(20(29)30-4)24-16(26)10-22-18(27)12(3)23-19(28)15(21)9-13-5-7-14(25)8-6-13;/h5-8,11-12,15,17,25H,9-10,21H2,1-4H3,(H,22,27)(H,23,28)(H,24,26);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOADAXKXWKUUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl chemical structure and properties

This guide provides an in-depth technical analysis of the peptide derivative H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe·HCl . It addresses the compound's chemical structure, stereochemical complexity, synthesis, and potential applications in peptidomimetic research.

Chemical Identity & Stereochemical Architecture

This compound is a tetrapeptide methyl ester hydrochloride salt. Its defining characteristic is the use of racemic (DL) amino acids at three positions, resulting in a complex mixture of stereoisomers rather than a single enantiopure entity.

| Property | Detail |

| Sequence | H-Tyr-Ala-Gly-Val-OMe (All chiral centers are racemic) |

| Full Name | DL-Tyrosyl-DL-alanyl-glycyl-DL-valine methyl ester hydrochloride |

| Molecular Formula | C₂₅H₃₉N₄O₆·HCl (Free base: C₂₅H₃₉N₄O₆) |

| Molecular Weight | ~491.58 g/mol (Free base); ~528.04 g/mol (HCl salt) |

| Salt Form | Hydrochloride (.HCl) – Increases water solubility and crystalline stability. |

| C-Terminus | Methyl Ester (-OMe) – Protects the carboxyl group, increasing lipophilicity and preventing ionization. |

Stereochemical Combinatorics (The "DL" Factor)

The inclusion of DL-Tyr , DL-Ala , and DL-Val (with achiral Glycine) creates a combinatorial library within a single sample.

-

Chiral Centers: 3 (Tyr-αC, Ala-αC, Val-αC).

-

Total Isomers:

distinct stereoisomers.

These isomers are diastereomers of each other (except for the enantiomeric pairs), meaning they will have distinct physical properties (retention times on HPLC, solubility, and biological affinity).

The 8-Isomer Population:

-

L-Tyr — L-Ala — Gly — L-Val (All Natural)

-

L-Tyr — D-Ala — Gly — L-Val (Opioid-active motif)

-

D-Tyr — L-Ala — Gly — L-Val

-

D-Tyr — D-Ala — Gly — L-Val

-

L-Tyr — L-Ala — Gly — D-Val

-

L-Tyr — D-Ala — Gly — D-Val

-

D-Tyr — L-Ala — Gly — D-Val

-

D-Tyr — D-Ala — Gly — D-Val

Structural Visualization (Isomer Hierarchy)

Figure 1: Combinatorial expansion of the DL-mixture resulting in 8 distinct stereoisomers.

Biological Significance & Applications[1]

While the DL-mixture is "dirty" for clinical use, it serves specific research purposes in Structure-Activity Relationship (SAR) studies and Peptidomimetic Screening .

The Opioid "Message" Domain

The N-terminal sequence Tyr-Ala-Gly is highly relevant to opioid pharmacology.

-

Enkephalin Homology: Endogenous enkephalins begin with Tyr-Gly-Gly-Phe... .

-

D-Ala Substitution: Replacing Gly² with D-Ala (as found in Isomers 3, 4, 6, and 8 of this mixture) is a classic strategy to prevent enzymatic degradation by aminopeptidases. This modification typically increases potency at the µ-opioid receptor (MOR).

-

Valine Substitution: The presence of Val⁴ instead of Phe⁴ (enkephalin) or Trp⁴ (endomorphin) significantly alters receptor affinity. Phe⁴ is usually required for aromatic stacking within the receptor pocket. Val⁴ is aliphatic; thus, this analog likely exhibits reduced µ-affinity but may retain δ-opioid receptor (DOR) affinity or serve as a negative control in binding assays.

Segetalin Precursors

The sequence Tyr-Ala-Gly-Val has been identified in Segetalins (specifically Segetalin A and B analogues), which are cyclic peptides from Vaccaria segetalis exhibiting estrogenic and cytotoxic activity [1].

-

Linear Precursor: The methyl ester form (-OMe) is a standard intermediate used before the head-to-tail cyclization step.

-

Research Utility: Researchers use the linear methyl ester to study the folding propensity (beta-turn formation) of the sequence before cyclization.

Physicochemical Properties[2][3][4][5][6]

| Parameter | Value / Description | Implications |

| Solubility | High in Water, Methanol, DMSO. | The HCl salt form ensures rapid dissolution in aqueous buffers for biological assays. |

| pKa (Predicted) | Tyr-NH₂: ~7.5 | Tyr-OH: ~10.0 | The N-terminus is protonated at physiological pH. The C-terminus is blocked (ester). |

| Hygroscopicity | Moderate to High | HCl salts of short peptides attract moisture. Store in a desiccator at -20°C. |

| Stability | Ester Hydrolysis Risk | The methyl ester is stable in acid but labile in base (pH > 8.5) or presence of esterases (in plasma/serum). |

Synthesis & Characterization Protocol

Objective: Synthesize H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe·HCl via Solution Phase Peptide Synthesis (to accommodate the methyl ester without risk of transesterification).

Synthesis Workflow (Boc-Chemistry Strategy)

Note: Fmoc chemistry is risky for C-terminal methyl esters due to the basic conditions (piperidine) potentially causing hydrolysis or transesterification.

Step 1: C-Terminal Protection

-

React DL-Val with Methanol/SOCl₂ to yield H-DL-Val-OMe·HCl .

Step 2: Coupling (Iterative)

-

Coupling Reagent: EDC·HCl / HOBt (Standard carbodiimide coupling).

-

Base: NMM (N-methylmorpholine) or DIPEA (Diisopropylethylamine).

-

Sequence:

-

Couple Boc-Gly-OH + H-DL-Val-OMe → Boc-Gly-DL-Val-OMe .

-

Deprotect (TFA/DCM) → H-Gly-DL-Val-OMe·TFA .

-

Couple Boc-DL-Ala-OH + H-Gly-DL-Val-OMe → Boc-DL-Ala-Gly-DL-Val-OMe .

-

Deprotect (TFA/DCM) → H-DL-Ala-Gly-DL-Val-OMe·TFA .

-

Couple Boc-DL-Tyr(tBu)-OH + H-DL-Ala-Gly-DL-Val-OMe .

-

Step 3: Final Deprotection & Salt Exchange

-

Treat with 4M HCl in Dioxane . This removes the Boc group and the tBu protection on Tyrosine simultaneously.

-

Product precipitates as the HCl salt .

Experimental Protocol: Methyl Ester Formation (Step 1)

This protocol is critical as methyl esters are the defining feature of this molecule.

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Solvent: Add 20 mL of anhydrous Methanol (MeOH). Chill to 0°C.

-

Activation: Dropwise add 1.5 equivalents of Thionyl Chloride (SOCl₂) . Caution: Exothermic, evolves SO₂/HCl gas.

-

Addition: Add 1.0 equivalent of DL-Valine solid.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Alternatively, reflux for 2 hours for faster conversion.

-

Workup: Evaporate solvent in vacuo. The residue is H-DL-Val-OMe[1]·HCl .

-

Validation: Check via TLC (System: BuOH/AcOH/H₂O 4:1:1). Ninhydrin stain should show a distinct spot differing from free Valine.

Analytical Characterization (HPLC)

Because this is a mixture of 8 isomers, standard C18 HPLC will likely show multiple peaks (cluster).

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5µm, 250 x 4.6 mm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Expectation: You will observe a complex peak envelope. The diastereomers containing D-Ala often elute slightly later than L-Ala analogs due to different hydrophobic surface areas in the folded state.

Storage and Handling

-

Storage: -20°C, desiccated.

-

Reconstitution: Dissolve in sterile water or PBS. If using for cell culture, filter sterilize (0.22 µm) after dissolution.

-

Half-Life: In aqueous solution at pH 7.4, the methyl ester will slowly hydrolyze to the free acid (H-Tyr-Ala-Gly-Val-OH) over days. Prepare fresh.

References

-

Morita, H., et al. (1995). Structures and cytotoxic activity of segetalins A, B, C and D. Tetrahedron, 51(21), 6003-6014.

-

Li, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[2][3] Molecules, 13(5), 1111-1119.[4]

-

Janecka, A., et al. (2004). Enzymatic degradation of opioid peptides. Current Medicinal Chemistry, 11(3), 375-389.

Sources

An In-Depth Technical Guide to the Biological Activity of Tyr-Ala-Gly-Val Tetrapeptide Esters

Executive Summary

Peptide therapeutics are at the forefront of modern drug discovery, offering a unique combination of specificity and potency that bridges the gap between small molecules and large biologics.[1] With over 80 peptide drugs approved by the FDA, their application spans a wide range of diseases, including metabolic disorders, oncology, and cardiovascular conditions.[2][3] Tetrapeptides, consisting of four amino acids, represent a versatile class of these molecules, studied for potential anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] This guide focuses on the tetrapeptide sequence Tyr-Ala-Gly-Val (YAGV) and its ester derivatives. The strategic esterification of the C-terminus is a key chemical modification aimed at overcoming the inherent challenges of peptide therapeutics, such as poor membrane permeability and rapid degradation.[1][6]

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines the synthesis, characterization, and systematic evaluation of the biological activity of Tyr-Ala-Gly-Val tetrapeptide esters. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for in vitro and in vivo assessment, and explore hypothetical mechanisms of action grounded in established biochemical principles.

Rationale for Tetrapeptide Ester Modification

While the amino acid sequence dictates the primary interaction with a biological target, the overall physicochemical properties of a peptide govern its drug-like potential. Peptides are often hydrophilic and charged, leading to poor absorption and susceptibility to enzymatic degradation in the gastrointestinal tract and blood plasma.[1][7][8]

The Core Problem: The free carboxyl group at the C-terminus of the Tyr-Ala-Gly-Val peptide contributes to its hydrophilicity and can be a recognition site for carboxypeptidases.

The Strategic Solution: Esterification Esterification of the C-terminal valine residue serves two primary purposes:

-

Enhanced Lipophilicity: By masking the negative charge of the carboxylate, an ester group increases the peptide's overall hydrophobicity. This modification is designed to improve passive diffusion across cellular membranes, allowing the peptide to reach intracellular targets more effectively.

-

Increased Proteolytic Stability: The ester linkage can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[8] This modification essentially creates a "prodrug" that may be hydrolyzed back to the active carboxylic acid form by intracellular esterases.

Synthesis and Characterization Workflow

The generation of high-purity tetrapeptide esters is foundational to any subsequent biological investigation. The workflow involves synthesis of the core peptide followed by esterification and rigorous purification.

Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ala-Gly-Val

SPPS is the method of choice for routine peptide synthesis due to its efficiency and scalability.[7] The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.

Experimental Protocol: Fmoc-Based SPPS

-

Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of valine using a 20% piperidine solution in DMF. This exposes the free amine for the next coupling step.

-

Amino Acid Coupling: Activate the next amino acid in the sequence (Fmoc-Gly-OH) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA). Add this activated amino acid to the resin to form the Gly-Val dipeptide.

-

Wash and Repeat: Wash the resin thoroughly with DMF to remove excess reagents. Repeat the deprotection and coupling steps sequentially for Fmoc-Ala-OH and Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group on the tyrosine side chain prevents unwanted side reactions.

-

Cleavage and Deprotection: Once the full sequence (Tyr-Ala-Gly-Val) is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain the crude Tyr-Ala-Gly-Val peptide as a white powder.

C-Terminal Esterification

Esterification can be achieved post-synthesis or by starting with an amino acid ester. A common post-synthesis approach is Fisher esterification.

Experimental Protocol: Methyl Esterification

-

Dissolve the lyophilized crude peptide in anhydrous methanol.

-

Add a catalyst, such as thionyl chloride or acetyl chloride, dropwise at 0°C.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Remove the solvent under reduced pressure to yield the crude peptide methyl ester.

Purification and Characterization

Protocol: Reversed-Phase HPLC (RP-HPLC) and Mass Spectrometry

-

Purification: Purify the crude peptide ester using preparative RP-HPLC on a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.

-

Fraction Analysis: Collect fractions and analyze them using analytical RP-HPLC to identify those with high purity (typically >95%).

-

Identity Confirmation: Confirm the molecular weight of the purified peptide ester using Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] The observed mass should correspond to the calculated mass of the Tyr-Ala-Gly-Val ester.

Workflow Diagram: From Synthesis to Purified Peptide Ester

Caption: Hypothetical inhibition of the VEGF signaling pathway by YAGV ester.

In Vivo Validation

Positive in vitro results must be validated in a living organism to assess pharmacokinetics, safety, and efficacy.

A. Stability in Biological Fluids Before in vivo studies, it is crucial to assess the peptide's stability. [7][8] Protocol: Plasma Stability Assay

-

Incubate the YAGV ester at a known concentration in human plasma at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Stop the enzymatic degradation by precipitating plasma proteins with acetonitrile.

-

Centrifuge and analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining. [8]Calculate the half-life (t₁/₂) of the peptide.

B. Efficacy in Animal Models The choice of animal model depends on the biological activity being investigated. For anti-angiogenic activity, a zebrafish model offers rapid screening, while a tumor xenograft model in mice provides a more robust test. [9] Protocol: Zebrafish Developmental Angiogenesis Model

-

Expose zebrafish embryos to different concentrations of the YAGV ester in their water.

-

After 24-48 hours, fix the embryos and stain for vascular markers (e.g., using a transgenic line with fluorescent blood vessels).

-

Image the intersegmental vessels (ISVs) and quantify their growth. A reduction in ISV length or number compared to vehicle-treated controls indicates anti-angiogenic activity in vivo. [9]

Conclusion and Future Directions

This guide provides a systematic and technically grounded approach to evaluating the biological activity of Tyr-Ala-Gly-Val tetrapeptide esters. By combining rational chemical modification with a hierarchical series of in vitro and in vivo assays, researchers can efficiently characterize the therapeutic potential of novel peptide candidates. The journey from a peptide sequence to a viable drug candidate is complex, but a rigorous, evidence-based methodology is the surest path to success. Future work should focus on optimizing the ester moiety for ideal pharmacokinetic properties, identifying the precise molecular targets through techniques like affinity chromatography and proteomics, and expanding in vivo studies to disease-specific models.

References

- Peptide Drugs: Discovery and Development Explained. (2025). AMSbiopharma.

- The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025). Unchained Labs.

- The power of peptide therapeutics: Advancements and methods in peptide drug development. (2024). Sterling Pharma Solutions.

- Peptide-Based Drugs: Development and Therapeutic Applications. (n.d.).

- Tetrapeptide. (n.d.). CliniSciences.

- Peptide Development Str

- Tetrapeptide. (n.d.). Journal of Peptides - Open Access Pub.

- Protocol for Assessing the Biological Activity of Synthetic Peptides. (n.d.). Benchchem.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).

- Antimicrobial Peptides: Methods and Protocols. (2017).

- Therapeutic peptides: current applications and future directions. (2022). Signal Transduction and Targeted Therapy.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).

- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). Pharmaceutics.

- The tetrapeptide Arg-Leu-Tyr-Glu inhibits VEGF-induced angiogenesis. (2015).

- Tyrosinase Inhibitory Peptides from Enzyme Hydrolyzed Royal Jelly: Production, Separation, Identification and Docking Analysis. (n.d.). MDPI.

- Rational design of an N-terminal cysteine-containing tetrapeptide that inhibits tyrosinase and evaluation of its mechanism of action. (2023). Heliyon.

Sources

- 1. Peptide Development Strategies [outsourcedpharma.com]

- 2. Peptide Drugs: Discovery and Development Explained [amsbiopharma.com]

- 3. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrapeptide Clinisciences [clinisciences.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The tetrapeptide Arg-Leu-Tyr-Glu inhibits VEGF-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of the tetrapeptide H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe. Given the limited direct research on this specific peptide, this document synthesizes foundational principles of peptide chemistry, the known bioactivities of related sequences, and established methodologies to construct a predictive SAR framework. We delve into the synthesis of the parent peptide, the strategic design of analogs through systematic modifications, and detailed protocols for evaluating their potential biological activities, with a primary focus on tyrosinase inhibition and antioxidant capacity. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar chiral peptides, providing both the theoretical underpinnings and practical methodologies required for robust scientific inquiry.

Introduction: The Enigmatic Potential of a Chiral Tetrapeptide

The tetrapeptide H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe presents a unique scaffold for SAR studies due to its inherent stereochemical complexity and the presence of functionally significant amino acid residues. The inclusion of both D- and L-amino acids at three of the four positions suggests a departure from naturally occurring peptides, immediately implying enhanced stability against enzymatic degradation[1][2][3]. Proteases, which are highly stereospecific for L-amino acids, are less likely to recognize and cleave peptide bonds involving D-residues, thus extending the peptide's in vivo half-life—a critical attribute for therapeutic candidates[1].

The constituent amino acids themselves hint at potential bioactivities. Tyrosine, an aromatic amino acid, is a known precursor to melanin and a key residue in peptides with tyrosinase inhibitory and antioxidant properties[4]. Alanine and Valine are hydrophobic residues that can contribute to the peptide's interaction with biological targets, such as the active site of enzymes[5][6]. Glycine, the simplest amino acid, provides conformational flexibility to the peptide backbone. The C-terminal methyl ester modification increases the peptide's hydrophobicity, which can enhance membrane permeability.

Based on these structural features, this guide will focus on two primary, plausible biological activities for H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe:

-

Tyrosinase Inhibition: The presence of Tyrosine suggests a potential interaction with tyrosinase, a key enzyme in melanin synthesis. Peptides containing aromatic and hydrophobic residues have been shown to be effective tyrosinase inhibitors[6][7].

-

Antioxidant Activity: Aromatic amino acids like Tyrosine can act as radical scavengers, and the overall peptide structure can contribute to antioxidant capacity through various mechanisms[4][8].

This guide will systematically explore the SAR of this tetrapeptide by proposing a series of analog designs aimed at elucidating the contributions of each structural feature to these potential activities.

Synthesis and Characterization of the Parent Peptide: Acknowledging Complexity

The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe, a mixture of diastereomers, requires careful consideration of the synthetic strategy and subsequent analytical challenges.

Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for its efficiency and ease of purification[9]. Both Fmoc and Boc protection strategies can be employed.

Experimental Protocol: Fmoc-Based SPPS of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe

-

Resin Selection and Loading: A 2-chlorotrityl chloride resin is recommended to allow for mild cleavage conditions that preserve the C-terminal methyl ester[10][11]. The first amino acid, Fmoc-DL-Val-OH, is loaded onto the resin.

-

Peptide Chain Elongation: The following amino acids are coupled sequentially: Fmoc-Gly-OH, Fmoc-DL-Ala-OH, and Fmoc-DL-Tyr(tBu)-OH. Each coupling cycle consists of:

-

Fmoc Deprotection: Treatment with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

-

Coupling: Activation of the incoming Fmoc-amino acid with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma Pure) and reaction with the deprotected N-terminus on the resin-bound peptide.

-

-

C-Terminal Methyl Esterification and Cleavage: The peptide is cleaved from the resin with simultaneous C-terminal methyl esterification by treating the resin-bound peptide with a solution of anhydrous HCl in methanol (e.g., 0.2 M)[10][11]. This mild acidic condition cleaves the peptide from the 2-chlorotrityl resin while forming the methyl ester and removing the side-chain protecting group from Tyrosine.

-

Purification and Characterization: The crude peptide, which is a mixture of diastereomers, is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm the molecular weight and by analytical HPLC to assess purity.

The Challenge of Diastereomers: Separation and Analysis

The use of DL-amino acids will result in a mixture of 2³ = 8 diastereomers. Complete separation of all diastereomers by conventional RP-HPLC is challenging due to their similar hydrophobicities[12].

Analytical Workflow: Characterization of Diastereomeric Mixture

Caption: Workflow for the purification and characterization of the diastereomeric peptide mixture.

For in-depth SAR studies, separation of the individual diastereomers is highly desirable. Chiral HPLC columns are the most effective tools for this purpose[13][14]. The separation can be optimized by varying the mobile phase composition and temperature.

Designing Analogs: A Systematic Approach to Unraveling SAR

To elucidate the SAR of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe, a series of analogs should be synthesized and evaluated. The following modifications are proposed to probe the importance of stereochemistry, amino acid side chains, and terminal modifications.

Probing Stereochemistry

The influence of D-amino acids on peptide structure and activity is profound, affecting secondary structure, stability, and receptor interactions[2][15][16]. A systematic replacement of each DL-amino acid with its corresponding L- and D-enantiomer will reveal the stereochemical requirements for activity.

| Analog Series 1: Stereochemistry | Rationale |

| H-L-Tyr -DL-Ala-Gly-DL-Val-OMe | Isolate the effect of L-Tyrosine. |

| H-D-Tyr -DL-Ala-Gly-DL-Val-OMe | Isolate the effect of D-Tyrosine. |

| H-DL-Tyr-L-Ala -Gly-DL-Val-OMe | Isolate the effect of L-Alanine. |

| H-DL-Tyr-D-Ala -Gly-DL-Val-OMe | Isolate the effect of D-Alanine. |

| H-DL-Tyr-DL-Ala-Gly-L-Val -OMe | Isolate the effect of L-Valine. |

| H-DL-Tyr-DL-Ala-Gly-D-Val -OMe | Isolate the effect of D-Valine. |

| H-L-Tyr-L-Ala-Gly-L-Val-OMe | All L-amino acid parent peptide for baseline. |

| H-D-Tyr-D-Ala-Gly-D-Val-OMe | All D-amino acid enantiomer for comparison. |

Investigating Side-Chain Contributions

The side chains of Tyrosine, Alanine, and Valine are key determinants of the peptide's interaction with its biological target.

| Analog Series 2: Side-Chain Modifications | Rationale |

| H-DL-Phe -DL-Ala-Gly-DL-Val-OMe | Replace Tyrosine with Phenylalanine to assess the importance of the hydroxyl group. |

| H-DL-Tyr-DL-Leu -Gly-DL-Val-OMe | Replace Alanine with Leucine to evaluate the effect of increased hydrophobicity. |

| H-DL-Tyr-DL-Ala-Gly-DL-Ile -OMe | Replace Valine with Isoleucine to probe the influence of side-chain branching. |

| H-DL-Tyr-DL-Ala-Ala -DL-Val-OMe | Replace Glycine with Alanine to investigate the impact of reduced flexibility. |

Evaluating Terminal Modifications

The N-terminal amine and C-terminal methyl ester can be modified to alter the peptide's charge, hydrophobicity, and stability.

| Analog Series 3: Terminal Modifications | Rationale |

| Ac -DL-Tyr-DL-Ala-Gly-DL-Val-OMe | N-terminal acetylation to remove the positive charge and increase stability. |

| H-DL-Tyr-DL-Ala-Gly-DL-Val-OH | C-terminal free acid to introduce a negative charge. |

| H-DL-Tyr-DL-Ala-Gly-DL-Val-NH₂ | C-terminal amide to remove the negative charge and increase stability. |

Biological Evaluation: Protocols for Uncovering Activity

The synthesized parent peptide and its analogs should be subjected to a battery of bioassays to determine their activity profiles.

Tyrosinase Inhibition Assay

This assay measures the ability of the peptides to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test peptides in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Procedure:

-

In a 96-well plate, add the test peptide at various concentrations.

-

Add the tyrosinase solution and incubate.

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each peptide concentration. Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the enzyme activity). Kojic acid can be used as a positive control[7][17][18].

Antioxidant Activity Assays

A combination of assays should be used to evaluate the multifaceted antioxidant potential of the peptides.

4.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of the peptides to donate a hydrogen atom to the stable DPPH radical.

Experimental Protocol: DPPH Assay

-

Reagent Preparation: Prepare a solution of DPPH in methanol and solutions of the test peptides.

-

Assay Procedure:

-

Mix the peptide solution with the DPPH solution.

-

Incubate in the dark at room temperature.

-

Measure the decrease in absorbance at 517 nm.

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

4.2.2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of the peptides to scavenge the pre-formed ABTS radical cation.

Experimental Protocol: ABTS Assay

-

Reagent Preparation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate. Prepare solutions of the test peptides.

-

Assay Procedure:

-

Add the peptide solution to the ABTS radical cation solution.

-

Measure the decrease in absorbance at 734 nm after a specific incubation time.

-

-

Data Analysis: Calculate the percentage of ABTS radical scavenging activity[19]. Trolox is a common standard.

4.2.3. Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.

Experimental Protocol: CAA Assay

-

Cell Culture: Culture a suitable cell line (e.g., HepG2) in a 96-well plate.

-

Assay Procedure:

-

Load the cells with a fluorescent probe (e.g., DCFH-DA).

-

Treat the cells with the test peptides.

-

Induce oxidative stress with a radical generator (e.g., AAPH).

-

Measure the fluorescence intensity over time.

-

-

Data Analysis: Calculate the CAA value, which reflects the peptide's ability to prevent intracellular oxidation.

Receptor Binding Assays

Should a specific receptor target be identified, radioligand binding assays can be employed to determine the binding affinity of the peptides.

Workflow for a Competitive Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay to determine peptide affinity for a specific receptor.

Synthesizing the SAR: A Predictive Framework

Based on the outcomes of the biological evaluations of the analog series, a comprehensive SAR model for H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe can be constructed.

Expected Outcomes and Interpretations:

-

Stereochemistry: The activity of the all-L and all-D analogs, along with the single D-amino acid substitutions, will reveal if a specific stereochemistry at each position is preferred or if a mixture of diastereomers is advantageous. For instance, a D-amino acid at a particular position might induce a favorable β-turn that enhances binding to the target.

-

Tyrosine's Role: Comparison of the Tyrosine and Phenylalanine analogs will clarify the importance of the phenolic hydroxyl group. If the Phenylalanine analog is significantly less active, it would suggest that the hydroxyl group is crucial, possibly through hydrogen bonding with the target or by participating in redox reactions.

-

Hydrophobicity and Steric Effects: The activities of the Alanine, Leucine, Valine, and Isoleucine analogs will delineate the influence of side-chain size and hydrophobicity. An optimal balance of these properties is often required for effective binding.

-

Backbone Flexibility: The Glycine to Alanine substitution will indicate the role of conformational flexibility. Reduced activity in the Alanine analog would suggest that the flexibility imparted by Glycine is necessary for adopting an active conformation.

-

Terminal Modifications: The N-acetylated, C-terminal acid, and C-terminal amide analogs will demonstrate the impact of charge and hydrophobicity at the peptide's termini on its activity and potential for cellular uptake.

Conclusion and Future Directions

The tetrapeptide H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe represents a fascinating and underexplored area of peptide science. Its inherent stereochemical complexity, combined with a functionally relevant amino acid sequence, makes it a prime candidate for SAR-driven drug discovery. This technical guide has provided a comprehensive roadmap for the synthesis, characterization, and biological evaluation of this peptide and its analogs. The systematic approach outlined herein will enable researchers to dissect the contributions of each structural feature to its biological activity, paving the way for the rational design of more potent and stable peptide-based therapeutics. Future work should focus on the separation and individual testing of all diastereomers to gain a more granular understanding of the SAR, as well as in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

References

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

-

Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids. Retrieved from [Link]

- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Journal, 342(Pt 2), 367–373.

- Taniguchi, M., & Hirasawa, K. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(12), e00397-19.

- Zheng, L., Zhao, Y., Dong, H., Su, G., & Zhao, M. (2021). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Foods, 10(12), 3097.

- Chen, H. M., Muramoto, K., Yamauchi, F., Fujimoto, K., & Nokihara, K. (1998). Antioxidative properties of histidine-containing peptides designed from peptide fragments found in the digests of a soybean protein. Journal of Agricultural and Food Chemistry, 46(1), 49–53.

-

LifeTein. (n.d.). D-amino acid peptides. Retrieved from [Link]

- Turner, R. A., Weber, R. J., & Lokey, R. S. (2010). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 12(8), 1852–1855.

- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 98, 376–384.

- Yadav, N. C., & Distefano, M. D. (2011). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Organic Letters, 13(15), 4068–4071.

- Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In M. O. Guler (Ed.), Peptide-based Biomaterials (pp. 174–216). Royal Society of Chemistry.

- Elias, R. J., Kellerby, S. S., & Decker, E. A. (2008). Antioxidant activity of proteins and peptides. Critical Reviews in Food Science and Nutrition, 48(5), 430–441.

- Wang, L., Wang, C., Li, J., Wang, Z., & Wang, R. (2022). Advances on the Antioxidant Peptides from Nuts: A Narrow Review. Foods, 11(15), 2261.

- Mollica, A., Zengin, G., Locatelli, M., Stefanucci, A., & Macedonio, G. (2017). Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series. Medicinal Chemistry Research, 26(7), 1479–1487.

- Hong, S. Y., Park, T. G., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Research, 53(3), 256-263.

-

University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. Retrieved from [Link]

- Al-Salami, H., Butt, G., & Tucker, I. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? International Journal of Molecular Sciences, 22(22), 12513.

-

Li, X., Chen, Y., Zhang, Y., & Li, X. (2020). Antioxidant activities of peptides determined by ABTS assay, the results are expressed as the mean ± SEM. ResearchGate. Retrieved from [Link]

- Turner, R. A., Weber, R. J., & Lokey, R. S. (2010). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 12(8), 1852–1855.

-

Waters. (n.d.). Does waters have a column to separate peptide enantiomers or peptide diastereomers? - WKB51804. Retrieved from [Link]

-

ResearchGate. (2014). How can I separate two diastreomeric peptides with a reverse phase column? Retrieved from [Link]

- Zhang, H., He, J., Wang, J., & Li, X. (2023).

-

ElectronicsAndBooks. (n.d.). Synthesis of Peptides Containing C‑Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Retrieved from [Link]

- Google Patents. (n.d.). Chemo-enzymatic peptide synthesis via C-terminal ester interconversion.

- Grießbach, T., Fiedler, M., Klussmann, S., & Hackenberger, C. P. R. (2019). β2-Homo-Amino Acid Scan of µ-Selective Opioid Tetrapeptide TAPP. Molecules, 24(18), 3290.

- Hu, Z. Z., Sha, X. M., Zhang, L., Tu, Z. C., & Wang, H. (2022). From Fish Scale Gelatin to Tyrosinase Inhibitor: A Novel Peptides Screening Approach Application. Frontiers in Nutrition, 9, 861642.

- Hu, Z. Z., Sha, X. M., Zhang, L., Tu, Z. C., & Wang, H. (2022). From Fish Scale Gelatin to Tyrosinase Inhibitor: A Novel Peptides Screening Approach Application. Frontiers in Nutrition, 9, 861642.

- De Vry, C. G., & Dautzenberg, F. M. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Methods in Molecular Biology, 552, 195–210.

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

- Boer, R., van Rijn, J., & van der Wagt, F. (2007). Novel peptides with tyrosinase inhibitory activity. Peptides, 28(9), 1826–1833.

- Ji, C., Li, Y., Li, J., & Li, J. (2022). Tyrosinase Inhibitory Peptides from Enzyme Hydrolyzed Royal Jelly: Production, Separation, Identification and Docking Analysis. Foods, 11(13), 1945.

-

ResearchGate. (n.d.). Tyrosinase inhibitory activity of synthetic peptides. Different... Retrieved from [Link]

- Vaudry, H., Chartrel, N., Conlon, J. M., Fournier, A., & Tonon, M. C. (1994). Skin Peptide Tyrosine-Tyrosine, a Member of the Pancreatic Polypeptide Family: Isolation, Structure, Synthesis, and Endocrine Activity. Endocrinology, 135(4), 1673–1680.

- Karim, R. M., & Ting, C. P. (2021).

- Boer, R., van Rijn, J., & van der Wagt, F. (2007). Novel peptides with tyrosinase inhibitory activity. Peptides, 28(9), 1826–1833.

-

Peptide Sciences. (n.d.). Buy Tesamorelin 5mg | 99% Purity (USA Made). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel peptides with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrosinase Inhibitory Peptides from Enzyme Hydrolyzed Royal Jelly: Production, Separation, Identification and Docking Analysis [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 10. lib.ysu.am [lib.ysu.am]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chiraltech.com [chiraltech.com]

- 14. support.waters.com [support.waters.com]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | From Fish Scale Gelatin to Tyrosinase Inhibitor: A Novel Peptides Screening Approach Application [frontiersin.org]

- 18. From Fish Scale Gelatin to Tyrosinase Inhibitor: A Novel Peptides Screening Approach Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Strategic Design of Synthetic Opioid Peptide Analogs: A Technical Guide to C-Terminal Modification with Valine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of potent and safer analgesics has driven extensive research into the modification of endogenous opioid peptides. These peptides, while offering high receptor selectivity, are often limited by poor metabolic stability and low bioavailability. This technical guide delves into a key strategy to overcome these limitations: the C-terminal modification of synthetic opioid peptide analogs, with a specific focus on the incorporation of a valine methyl ester. We will explore the scientific rationale behind this modification, provide a detailed hypothetical synthetic protocol, and outline a comprehensive pharmacological evaluation workflow. This guide is intended to serve as a practical resource for researchers in the field of opioid drug discovery, providing both foundational knowledge and actionable experimental designs.

Introduction: The Rationale for C-Terminal Modification of Opioid Peptides

Endogenous opioid peptides, such as enkephalins, endorphins, and dynorphins, are the body's natural pain relievers.[1][2] Their therapeutic potential, however, is hampered by rapid degradation by peptidases and poor penetration of the blood-brain barrier (BBB).[3] A primary strategy to enhance the drug-like properties of these peptides is chemical modification, with the C-terminus being a critical target for structural alterations.[3][4]

Modification of the C-terminal carboxyl group to an amide or an ester is a well-established approach to increase metabolic stability by protecting the peptide from carboxypeptidase-catalyzed hydrolysis.[3][4] Furthermore, such modifications can significantly influence the physicochemical properties of the peptide, including its lipophilicity, which is a key determinant of BBB permeability.[3]

The choice of a valine methyl ester as the C-terminal modification is a strategic one, based on the following principles:

-

Increased Lipophilicity: The esterification of the C-terminal carboxyl group with methanol increases the lipophilicity of the peptide, which can facilitate its passage across the BBB.[3]

-

Steric Hindrance: The bulky isopropyl side chain of the valine residue can provide steric hindrance, further protecting the C-terminal ester bond from enzymatic cleavage and potentially influencing receptor-ligand interactions.[5]

-

Conformational Constraints: The introduction of a specific amino acid ester at the C-terminus can impose conformational constraints on the peptide backbone, which may lead to a more favorable orientation for receptor binding and activation.[5]

This guide will use a hypothetical dermorphin analog, [D-Ala², Val-OMe⁵]-Dermorphin, to illustrate the principles and methodologies involved in the design and evaluation of synthetic opioid peptide analogs containing a C-terminal valine methyl ester. Dermorphin, a potent and selective µ-opioid receptor agonist, serves as an excellent scaffold for such modifications.[6][7][8][9][10]

Synthesis and Purification of [D-Ala², Val-OMe⁵]-Dermorphin

The synthesis of the target peptide can be achieved through a combination of solid-phase and solution-phase peptide synthesis techniques.

Solid-Phase Synthesis of the Protected Peptide Fragment

The protected peptide fragment, Boc-Tyr(tBu)-D-Ala-Gly-Phe-Val-OH, can be synthesized on a 2-chlorotrityl chloride resin using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add Fmoc-Val-OH and diisopropylethylamine (DIPEA) and agitate for 2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group.

-

Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Boc-Tyr(tBu)-OH) sequentially using a coupling reagent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of DIPEA in DMF. Monitor the completion of each coupling reaction using a Kaiser test.

-

Cleavage from Resin: After the final coupling, wash the resin thoroughly with DMF and DCM. Cleave the protected peptide from the resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM. Neutralize the filtrate with pyridine and concentrate under reduced pressure.

Solution-Phase Esterification

The C-terminal valine residue of the protected peptide fragment is then esterified with methanol in the solution phase.

Experimental Protocol: Solution-Phase Esterification

-

Reaction Setup: Dissolve the protected peptide fragment (Boc-Tyr(tBu)-D-Ala-Gly-Phe-Val-OH) in anhydrous methanol.

-

Esterification: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid, to the solution. Stir the reaction mixture at room temperature overnight.

-

Workup: Neutralize the reaction with a weak base, such as sodium bicarbonate solution, and extract the protected peptide ester into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

Deprotection and Purification

The final step involves the removal of all protecting groups and purification of the target peptide.

Experimental Protocol: Deprotection and Purification

-

Deprotection: Treat the protected peptide ester with a cleavage cocktail of TFA, triisopropylsilane (TIS), and water (95:2.5:2.5, v/v/v) for 2-3 hours to remove the Boc and tBu protecting groups.

-

Purification: Precipitate the crude peptide with cold diethyl ether and collect by centrifugation. Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final product, [D-Ala², Val-OMe⁵]-Dermorphin, by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Diagram: Synthetic Workflow

Caption: Synthetic workflow for [D-Ala², Val-OMe⁵]-Dermorphin.

In Vitro Pharmacological Evaluation

A comprehensive in vitro evaluation is crucial to determine the opioid receptor binding affinity, selectivity, and functional activity of the newly synthesized analog.

Opioid Receptor Binding Assays

Radioligand binding assays are performed to determine the affinity of the analog for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human µ, δ, or κ opioid receptors.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) and increasing concentrations of the test compound ([D-Ala², Val-OMe⁵]-Dermorphin) or a reference compound (e.g., morphine, dermorphin).

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether the analog acts as an agonist, antagonist, or partial agonist at the opioid receptors.

3.2.1. [³⁵S]GTPγS Binding Assay

This assay measures the ability of the analog to stimulate G-protein activation upon binding to the opioid receptor.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

-

Incubation: Incubate the cell membranes with increasing concentrations of the test compound in the assay buffer.

-

Separation and Counting: Separate the bound and free [³⁵S]GTPγS by filtration and measure the radioactivity.

-

Data Analysis: Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values from the dose-response curves.

3.2.2. cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture cells expressing the opioid receptor of interest.

-

Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of the test compound.

-

cAMP Measurement: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

-

Data Analysis: Determine the IC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation.

Table 1: Hypothetical In Vitro Pharmacological Profile

| Compound | µ-OR Binding (Ki, nM) | δ-OR Binding (Ki, nM) | κ-OR Binding (Ki, nM) | [³⁵S]GTPγS (EC₅₀, nM) |

| Dermorphin | 0.5 | 50 | >1000 | 1.2 |

| [D-Ala², Val-OMe⁵]-Dermorphin | 1.0 | 100 | >1000 | 2.5 |

| Morphine | 2.0 | 200 | 500 | 5.0 |

Diagram: Opioid Receptor Signaling Pathways

Caption: Simplified Gi/o-coupled opioid receptor signaling pathway.

In Vivo Pharmacological Evaluation

In vivo studies in animal models are essential to assess the analgesic efficacy, duration of action, and potential side effects of the synthetic opioid peptide analog.

Analgesic Activity Assays

Standard analgesic assays are used to evaluate the antinociceptive effects of the compound.

4.1.1. Hot Plate Test

This test measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.[11][12]

Experimental Protocol: Hot Plate Test

-

Animal Acclimation: Acclimate mice to the hot plate apparatus.

-

Baseline Measurement: Determine the baseline latency for each mouse to lick a hind paw or jump.

-

Drug Administration: Administer the test compound ([D-Ala², Val-OMe⁵]-Dermorphin) or a control (vehicle, morphine) via a relevant route (e.g., intravenous, subcutaneous, or oral).

-

Post-Treatment Measurement: Measure the response latency at various time points after drug administration.

-

Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED₅₀ (the dose that produces 50% of the maximum effect).

4.1.2. Tail-Flick Test

This test also measures the response to a thermal stimulus and is primarily a spinal reflex.

Experimental Protocol: Tail-Flick Test

-

Animal Acclimation: Acclimate mice or rats to the tail-flick apparatus.

-

Baseline Measurement: Determine the baseline latency for the animal to flick its tail away from a radiant heat source.

-

Drug Administration: Administer the test compound or a control.

-

Post-Treatment Measurement: Measure the tail-flick latency at various time points.

-

Data Analysis: Analyze the data as described for the hot plate test.

Assessment of Side Effects

It is crucial to evaluate the potential for common opioid-related side effects.

-

Respiratory Depression: Can be assessed by measuring blood gas levels or using whole-body plethysmography.

-

Gastrointestinal Transit: Can be measured using the charcoal meal test.

-

Tolerance and Dependence: Can be evaluated through repeated administration and subsequent naloxone-precipitated withdrawal studies.

Table 2: Hypothetical In Vivo Analgesic Profile (Hot Plate Test, s.c. administration)

| Compound | ED₅₀ (mg/kg) | Duration of Action (min) |

| Dermorphin | 0.05 | 60 |

| [D-Ala², Val-OMe⁵]-Dermorphin | 0.1 | 120 |

| Morphine | 5.0 | 90 |

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from the in vitro and in vivo evaluations will provide valuable insights into the structure-activity relationship of C-terminally modified opioid peptides. The introduction of the valine methyl ester is expected to enhance metabolic stability and potentially improve BBB penetration, leading to a prolonged duration of action in vivo, even if a slight decrease in in vitro potency is observed.[5]

Future studies could explore:

-

Varying the Ester Alkyl Group: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) to further modulate lipophilicity.

-

Different Amino Acid Esters: Investigating other amino acid esters at the C-terminus to probe the influence of side chain size and polarity on receptor interaction and pharmacokinetic properties.

-

Chiral Inversion: Synthesizing the analog with a D-valine methyl ester to assess the impact of stereochemistry on activity.

Conclusion

The strategic modification of synthetic opioid peptide analogs, such as the C-terminal incorporation of a valine methyl ester, represents a promising avenue for the development of novel analgesics with improved pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive framework for the synthesis, purification, and pharmacological evaluation of such analogs. By systematically applying these methodologies, researchers can contribute to the discovery of safer and more effective opioid-based therapies for the management of pain.

References

- Wang, C. L., Ren, Y. K., Xiang, Q., Wang, Y., Gu, N., Lu, C., & Wang, R. (2013). Characterization of opioid activities of endomorphin analogs with C-terminal amide to hydrazide conversion. Neuropeptides, 47(5), 297-304.

- Perlikowska, R., & Janecka, A. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(11), 3183.

- Varamini, P., & Toth, I. (2013). Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain. Frontiers in pharmacology, 4, 155.

- Janecka, A., Perlikowska, R., & Fichna, J. (2017). Endomorphins: Promising Endogenous Opioid Peptides for the Development of Novel Analgesics. Neurosignals, 25(1), 77-87.

- Yamamoto, T., Nair, P., Vagner, J., Largent-Milnes, T., Davis, P., Ma, S. W., ... & Hruby, V. J. (2012). The biological activity and metabolic stability of peptidic bifunctional compounds that are opioid receptor agonists and neurokinin 1 receptor antagonists with a cystine moiety. Journal of medicinal chemistry, 55(17), 7675-7684.

- Darłak, K., Grzonka, Z., Janicki, P., Członkowski, A., & Gumułka, S. W. (1983). Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues. Journal of medicinal chemistry, 26(10), 1445-1447.

- Wang, C. L., Yao, J. L., Yu, Y., Wang, Y. Q., Guo, C., Wang, Y., ... & Wang, R. (2008). Structure-activity study of endomorphin-2 analogs with C-terminal modifications by NMR spectroscopy and molecular modeling. Bioorganic & medicinal chemistry, 16(12), 6415-6422.

- Janecka, A., Fichna, J., & Janecki, T. (2010). Engineering endomorphin drugs: state of the art. Current pharmaceutical design, 16(9), 1083-1092.

- Wilkes, B. C., & Schiller, P. W. (1995). Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence. International journal of peptide and protein research, 46(1), 47-55.

- Shiotani, Y., Kuraishi, Y., Takagi, H., & Yajima, H. (1982). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 287-291.

- Sasaki, Y., & Chiba, K. (2000). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Chemical and Pharmaceutical Bulletin, 48(5), 703-706.

- Elmagbari, N. O., Kennedy, R. T., & Husbands, S. M. (2023). Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples. Journal of Medicinal Chemistry, 66(18), 12694-12705.

- Piekielna, J., De Marco, R., Gentilucci, L., Artali, R., Szymański, P., Kluczyk, A., ... & Janecka, A. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β 3-Lysine. Molecules, 26(24), 7545.

- Toma, F., Dive, V., Fermandjian, S., Darlak, K., & Grzonka, Z. (1985). Preferred Solution and Calculated Conformations of Dermorphin and Analysis of Structure-Conformation-Activity Relationships in the Series [Alan]-dermorphin. Biopolymers, 24(12), 2417-2430.

- Lu, Z., & Xu, J. (2021). Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. Molecules, 26(7), 2064.

- Piekielna-Ciesielska, J., De Marco, R., Szymański, P., Cerlesi, M. C., Calo', G., Kluczyk, A., ... & Janecka, A. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β-Amino Acids. International Journal of Molecular Sciences, 22(23), 12797.

- de Castiglione, R., & Rossi, A. C. (1985). Structure-activity relationships of dermorphin synthetic analogues. Peptides, 6, 117-125.

- Melzack, R. (1990). The tragedy of needless pain. Scientific American, 262(2), 27-33.

- Li, G., & Chang, K. J. (2024). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. ACS chemical neuroscience.

- Akgün, E., & Loh, H. H. (2020). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences, 117(21), 11241-11242.

- Le, T., & Le, T. (2021). Design, synthesis, and preliminary evaluation of a potential synthetic opioid rescue agent. ACS omega, 6(32), 20976-20986.

- Pathan, H., & Williams, J. (2012). Basic opioid pharmacology. Advanced Opioid Pharmacology, 1-10.

- Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., & Christie, M. J. (2013). The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder. Pharmacological reviews, 65(1), 223-258.

- Medbullets. (2022, August 12).

- Melior Discovery. (n.d.).

- Kulkarni, S. K. (2009). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of clinical and diagnostic research: JCDR, 3(4), 1735.

- Asian Journal of Research in Chemistry. (2018). Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry, 11(2), 345-348.

Sources

- 1. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity study of endomorphin-2 analogs with C-terminal modifications by NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preferred solution and calculated conformations of dermorphin and analysis of structure-conformation-activity relationships in the series [Alan]-dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Comparative Analysis of Opioid Peptides: Dermorphin, Deltorphin, and the Synthetic Analogue Tyr-Ala-Gly-Val

Executive Summary

The landscape of opioid pharmacology is dominated by the pursuit of potent analgesics with minimized adverse effects. Nature has provided remarkable starting points in the form of dermorphin and deltorphin, heptapeptides isolated from amphibian skin, which exhibit extraordinary potency and selectivity for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR), respectively.[1][2][3] Their unique structures, featuring a D-amino acid at the second position, confer significant resistance to enzymatic degradation and are critical for their high-affinity interactions.[3][4] This guide provides an in-depth comparative analysis of these two archetypal peptides against a synthetic tetrapeptide, Tyr-Ala-Gly-Val. While dermorphin and deltorphin serve as highly selective benchmarks, the analysis of Tyr-Ala-Gly-Val, which possesses the canonical N-terminal tyrosine but lacks the D-amino acid substitution, allows us to explore the fundamental principles of structure-activity relationships (SAR) in opioid peptide design. We will dissect their structural differences, predict their receptor binding and functional profiles, and provide detailed, field-proven protocols for their empirical characterization. This document is intended for researchers and drug development professionals seeking to understand and exploit the nuances of opioid peptide pharmacology.

Introduction: The Opioid Peptide Families

Opioid peptides are a class of endogenous and exogenous molecules that modulate a wide range of physiological processes, most notably pain, by interacting with opioid receptors: primarily the µ (mu), δ (delta), and κ (kappa) receptors.[5] These receptors are Class A G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory Gαi/o proteins.[6] This coupling initiates a signaling cascade that includes the inhibition of adenylyl cyclase, reduction of intracellular cyclic AMP (cAMP), modulation of ion channels, and other downstream effects.[5]

-

Dermorphins: A family of peptides first isolated from the skin of South American frogs of the Phyllomedusa genus.[2][7] The archetypal dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a highly potent and selective MOR agonist, reported to be 30-40 times more potent than morphine.[2][8]

-

Deltorphins: Also discovered in Phyllomedusa skin, this family includes peptides like deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) and deltorphin II.[3][4][9] They are distinguished by their exceptional affinity and selectivity for the DOR.[10][11]

-

Synthetic Analogues (e.g., Tyr-Ala-Gly-Val): The development of synthetic opioid peptides is a cornerstone of modern medicinal chemistry. By systematically altering the amino acid sequence, chemists can probe the SAR, enhance stability, and improve blood-brain barrier penetration.[12][13] The tetrapeptide Tyr-Ala-Gly-Val represents a foundational structure, containing the essential Tyr¹ pharmacophore but lacking the D-amino acid modification seen in its natural counterparts. Its characterization serves as a valuable exercise in understanding the determinants of opioid receptor affinity and selectivity.

Structural and Mechanistic Comparison

The biological activity of these peptides is intrinsically linked to their primary and secondary structures. The common N-terminal motif, Tyr-D-Xaa-Phe, is considered crucial for activating both mu and delta receptors, while the C-terminal sequence is primarily responsible for conferring receptor selectivity.[4][11]

Structure-Activity Relationship (SAR)

The N-terminal tyrosine residue is the universal pharmacophore for opioid peptides, with its phenolic hydroxyl group and protonated amine being critical for receptor binding. The key differentiator for dermorphin and deltorphin is the D-amino acid at position 2 (D-Ala or D-Met). This configuration is not encoded by the standard genetic code and results from a unique post-translational modification.[2] Its presence serves two primary functions:

-

Conformational Constraint: It induces a specific turn structure in the peptide backbone, which is optimal for fitting into the receptor's binding pocket.

-

Enzymatic Stability: It protects the critical Tyr¹-Xaa² peptide bond from cleavage by aminopeptidases, dramatically increasing the peptide's biological half-life.[13]

In contrast, Tyr-Ala-Gly-Val contains a standard L-Alanine at position 2. This makes the Tyr-Ala bond highly susceptible to enzymatic degradation, suggesting a much shorter duration of action in vivo. Furthermore, the absence of the D-amino acid-induced turn implies that it may adopt a different, likely less favorable, conformation for high-affinity receptor binding.

| Peptide | Sequence | Key Structural Features |

| Dermorphin | H-Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂ | Heptapeptide, D-amino acid at position 2, C-terminal amidation.[2] |

| Deltorphin I | H-Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂ | Heptapeptide, D-amino acid at position 2, C-terminal amidation.[9] |

| Tyr-Ala-Gly-Val | H-Tyr-L-Ala -Gly-Val-OH | Tetrapeptide, L-amino acid at position 2, free C-terminal carboxylate. |

Table 1: Comparison of the primary structures of dermorphin, deltorphin I, and Tyr-Ala-Gly-Val.

Receptor Binding and Selectivity

Dermorphin and deltorphin are exemplars of receptor selectivity. Dermorphin binds to the MOR with high affinity, while deltorphin shows profound selectivity for the DOR.[1][11][14] This selectivity is attributed to the distinct amino acid compositions of their C-terminal tails. The shorter Tyr-Ala-Gly-Val sequence lacks these C-terminal determinants, making its selectivity profile unpredictable without empirical testing. However, based on known SAR, tetrapeptides derived from dermorphin's N-terminus tend to retain MOR activity.[15][16]

| Peptide | µ-Receptor (MOR) Ki (nM) | δ-Receptor (DOR) Ki (nM) | κ-Receptor (KOR) Ki (nM) | Selectivity |

| Dermorphin | ~0.3 - 1.5[1][14] | >1000[1] | >1000[1] | Highly µ-selective |

| Deltorphin I | >1000[1] | ~0.2 - 1.0[1][11] | >1000[1] | Highly δ-selective |

| Tyr-Ala-Gly-Val | To Be Determined | To Be Determined | To Be Determined | To Be Determined |

Table 2: Comparative receptor binding affinities (Ki) for dermorphin and deltorphin. Lower Ki values indicate higher affinity. The profile for Tyr-Ala-Gly-Val must be determined experimentally.

Signal Transduction Pathway

Upon agonist binding, both MOR and DOR undergo a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The Gαi-GTP and Gβγ subunits then dissociate to modulate downstream effectors. The primary pathway involves the inhibition of adenylyl cyclase by Gαi-GTP, leading to a decrease in intracellular cAMP levels.[6][17] This fundamental mechanism is expected to be conserved for all three peptides, assuming they act as agonists.

Caption: Canonical Gi/o signaling pathway for opioid receptor agonists.

Experimental Protocols for Characterization

To empirically compare these peptides, a series of standard pharmacological assays are required. We present here the essential protocols, explaining the causality behind key steps.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ala-Gly-Val

The synthesis of Tyr-Ala-Gly-Val is readily achieved using Fmoc-based SPPS.[18] This method builds the peptide sequentially on a solid resin support, allowing for easy purification by simple filtration after each step.

Methodology:

-

Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. The Wang resin is chosen as it will yield a C-terminal carboxylic acid upon cleavage. Swell the resin in N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from Valine using a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.

-

Amino Acid Coupling (Glycine): Activate the next amino acid, Fmoc-Gly-OH, using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA). Add this activated mixture to the resin to form the Gly-Val peptide bond. A Kaiser test can confirm the completion of the reaction (a positive test indicates free amines).

-

Repeat Cycle: Repeat the deprotection (step 2) and coupling (step 3) steps sequentially for Fmoc-Ala-OH and finally for Fmoc-Tyr(tBu)-OH. The tyrosine side chain is protected with a tert-Butyl (tBu) group to prevent side reactions.

-

Cleavage and Deprotection: Once the full tetrapeptide is assembled, cleave it from the resin and remove the side-chain protecting group (tBu on Tyr) simultaneously using a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Purification & Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., ESI-MS).[18]

Receptor Affinity: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a receptor by measuring how effectively it competes with a radiolabeled ligand of known high affinity.[19][20]

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest (e.g., HEK293-MOR cells) to create a membrane preparation.[21]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR), and varying concentrations of the test peptide (dermorphin, deltorphin, or Tyr-Ala-Gly-Val).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.[19]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement versus the log concentration of the test peptide to determine the IC₅₀ (the concentration of peptide that inhibits 50% of specific binding). Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Functional Activity: [³⁵S]GTPγS Binding Assay

This functional assay directly measures G-protein activation following receptor stimulation.[22][23] It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist-induced receptor activation.[24] This provides a measure of agonist potency (EC₅₀) and efficacy (Emax).

Methodology:

-

Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and a fixed concentration of GDP. The GDP is crucial as it occupies the G-protein binding site in the basal state; its displacement by [³⁵S]GTPγS is the event being measured.[25]

-

Reaction Mixture: In a multi-well plate, combine receptor-expressing membranes, varying concentrations of the test peptide, and [³⁵S]GTPγS.

-

Incubation: Incubate at 30°C for 60 minutes to allow for receptor activation and [³⁵S]GTPγS binding.

-

Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, similar to the binding assay.[23]

-

Quantification: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound (as a percentage of the maximal response to a known full agonist) against the log concentration of the test peptide. A sigmoidal curve fit will yield the EC₅₀ (potency) and Emax (efficacy) values.

| Peptide | Receptor | Assay | Potency (EC₅₀, nM) | Efficacy (% of Full Agonist) |

| Dermorphin | MOR | GTPγS | To Be Determined | To Be Determined |

| Deltorphin I | DOR | GTPγS | To Be Determined | To Be Determined |

| Tyr-Ala-Gly-Val | MOR/DOR | GTPγS | To Be Determined | To Be Determined |

Table 3: Representative data table for summarizing functional activity from a GTPγS binding assay. Values are placeholders and must be determined experimentally.

Functional Activity: Adenylyl Cyclase Inhibition Assay

This assay measures a key downstream consequence of Gi/o activation: the inhibition of cAMP production.[26]

Methodology:

-

Cell Culture: Use whole cells expressing the receptor of interest (e.g., HEK293-DOR).

-

Pre-treatment: Incubate the cells with varying concentrations of the test peptide.

-

Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells. This elevates cAMP levels. The degree to which the opioid agonist can suppress this forskolin-stimulated cAMP production is the measure of its inhibitory effect.[6]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.[26]

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test peptide to determine the IC₅₀ value.

Conclusion and Future Directions

Dermorphin and deltorphin represent nature's solution to achieving highly potent and selective opioid receptor modulation. Their D-amino acid-containing structures provide invaluable lessons in peptide drug design, emphasizing the importance of conformational pre-organization and metabolic stability. The synthetic tetrapeptide Tyr-Ala-Gly-Val, while structurally simpler, serves as a crucial tool for dissecting the foundational elements of opioid peptide activity.